trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
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Overview
Description
trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid: is a chiral compound with the molecular formula C15H18O3. It is characterized by the presence of a cyclopentane ring substituted with a 2,6-dimethylbenzoyl group and a carboxylic acid group. This compound is notable for its stereochemistry, specifically the trans configuration, which affects its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of linear precursors.
Introduction of the 2,6-Dimethylbenzoyl Group: This step involves the Friedel-Crafts acylation of the cyclopentane ring using 2,6-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoyl ring, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group of the benzoyl moiety, converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, especially at the benzoyl ring, where electrophilic aromatic substitution can introduce various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups on the benzoyl ring.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.
Biology and Medicine:
Pharmaceutical Research: The compound’s unique structure may be explored for potential therapeutic applications, including drug development.
Biological Studies: It can be used in studies investigating the effects of chiral compounds on biological systems.
Industry:
Material Science: The compound may find applications in the development of new materials with specific properties.
Chemical Manufacturing: It can be used as a building block in the production of various chemicals.
Mechanism of Action
The mechanism of action of trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid depends on its specific application
Enzyme Inhibition: It may act as an inhibitor of specific enzymes, affecting biochemical pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Chemical Interactions: Its functional groups can participate in chemical interactions that influence its reactivity and biological activity.
Comparison with Similar Compounds
trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid: Similar structure but with different methyl group positions on the benzoyl ring.
cis-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid: The cis isomer of the compound, differing in the spatial arrangement of substituents.
Uniqueness:
Stereochemistry: The trans configuration of trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid imparts unique chemical properties and reactivity compared to its cis isomer.
Functional Group Positioning:
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1R,2R)-2-(2,6-dimethylbenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-9-5-3-6-10(2)13(9)14(16)11-7-4-8-12(11)15(17)18/h3,5-6,11-12H,4,7-8H2,1-2H3,(H,17,18)/t11-,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKRDFOFRNIAIY-VXGBXAGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2CCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)C(=O)[C@@H]2CCC[C@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641339 |
Source
|
Record name | (1R,2R)-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733741-17-8 |
Source
|
Record name | (1R,2R)-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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